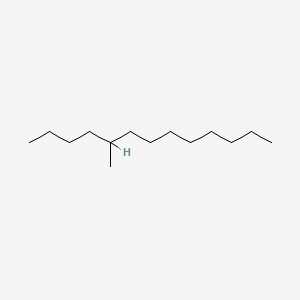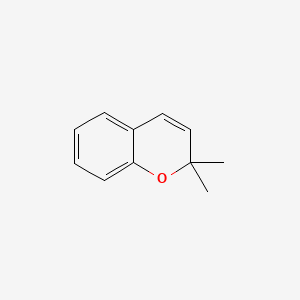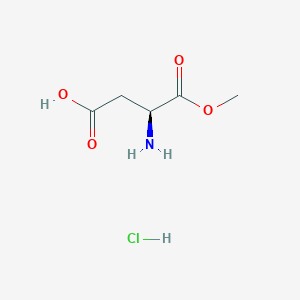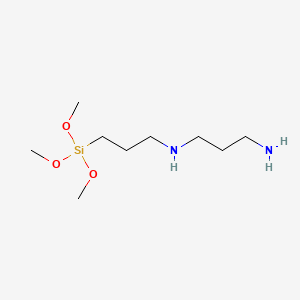![molecular formula C36H24S3 B3050391 2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene CAS No. 256342-43-5](/img/structure/B3050391.png)
2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene
Vue d'ensemble
Description
2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two thiophene rings, each substituted with a biphenyl group. The molecular formula is C36H24S3 and it has a molecular weight of approximately 552.77 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene typically involves the following steps:
Formation of Biphenyl Substituted Thiophene: This can be achieved through a Suzuki coupling reaction where a biphenyl boronic acid reacts with a thiophene halide in the presence of a palladium catalyst.
Cyclization: The biphenyl-substituted thiophene undergoes cyclization to form the final product. This step often requires a strong base and high temperatures to facilitate the ring closure.
Industrial Production Methods: This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the biphenyl groups can be further functionalized using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Semiconductors: The compound is used in the development of organic semiconductors due to its conjugated system, which allows for efficient charge transport.
Light-Emitting Diodes (LEDs): It is also utilized in the fabrication of organic LEDs, where its light-emitting properties are harnessed.
Biology and Medicine:
Pharmacological Research: Thiophene derivatives, including this compound, are studied for their potential pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry:
Corrosion Inhibitors: The compound is used as a corrosion inhibitor in various industrial applications.
Material Science: It plays a role in the development of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene is primarily related to its electronic properties. The conjugated system allows for efficient electron delocalization, making it an excellent candidate for use in electronic devices. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be influenced by its structural features and electronic properties .
Comparaison Avec Des Composés Similaires
2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as a fluorescent brightener.
5,5’-di(1,1’-biphenyl-4-yl)-2,2’-bithiophene: Another thiophene derivative with similar structural features.
Uniqueness: 2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring high-performance organic semiconductors and light-emitting materials .
Propriétés
IUPAC Name |
2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24S3/c1-3-7-25(8-4-1)27-11-15-29(16-12-27)31-19-21-33(37-31)35-23-24-36(39-35)34-22-20-32(38-34)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQTZWZDPZWFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(C=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444908 | |
| Record name | 2,2':5',2''-Terthiophene, 5,5''-bis([1,1'-biphenyl]-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256342-43-5 | |
| Record name | 2,2':5',2''-Terthiophene, 5,5''-bis([1,1'-biphenyl]-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


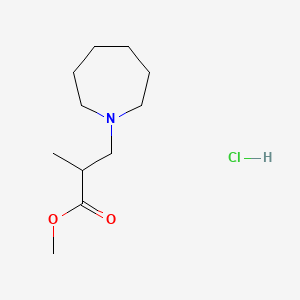
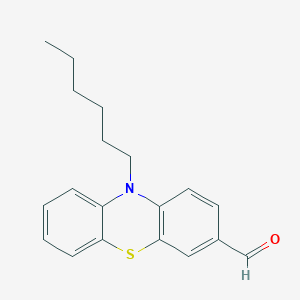

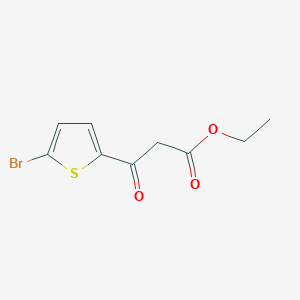
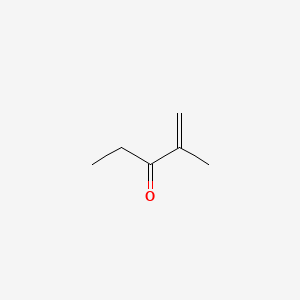
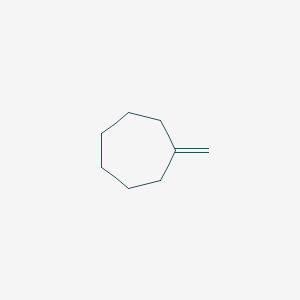
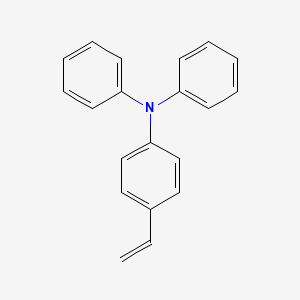
![4-[Benzyl(methyl)amino]benzoic acid](/img/structure/B3050317.png)
